Agaric Acid

Catalog No.
S517509
CAS No.
666-99-9
M.F
C22H40O7
M. Wt
416.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Agaric Acid

Mitochondrial research often requires simultaneous inhibition of ANT and IMAC without inducing MPT? Standard inhibitors like CATR or BKA fail in multi-pathway workflows. Agaric acid (CAS 666-99-9) solves this: a lipophilic tricarboxylic acid that dually blocks ANT and IMAC, induces MPT, and inhibits citrate transport. Key outcomes: - Enables selective study of IMAC-mediated anion fluxes - Blocks citrate transport in liver mitochondria for lipogenesis modeling - Reliably triggers Ca2+ release and mitochondrial swelling in apoptosis assays. Supplied with verified purity, ready for global delivery.

CAS Number

666-99-9

Product Name

Agaric Acid

IUPAC Name

2-hydroxynonadecane-1,2,3-tricarboxylic acid

Molecular Formula

C22H40O7

Molecular Weight

416.5 g/mol

InChI

InChI=1S/C22H40O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20(25)26)22(29,21(27)28)17-19(23)24/h18,29H,2-17H2,1H3,(H,23,24)(H,25,26)(H,27,28)

InChI Key

HZLCGUXUOFWCCN-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

agaric acid, agaricic acid, alpha-cetyl citric acid, hexadecylcitric acid

Canonical SMILES

CCCCCCCCCCCCCCCCC(C(=O)O)C(CC(=O)O)(C(=O)O)O

The exact mass of the compound Agaric acid is 416.2774 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65690. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Tricarboxylic Acids - Citrates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥95%

Package Size

5 mg, 10 mg

Agaric acid (α-cetylcitric acid) is a lipophilic tricarboxylic acid primarily procured as a cell-permeable inhibitor of mitochondrial transport systems. Unlike generic organic acids, its distinct structural profile—featuring a 16-carbon alkyl chain attached to a citric acid core—enables it to embed within mitochondrial membranes. It is established as a dual-action inhibitor of both the adenine nucleotide translocase (ANT) and the mitochondrial inner membrane anion channel (IMAC), while also effectively blocking citrate transport [1]. This multi-target profile makes it a critical reagent for laboratory workflows evaluating mitochondrial permeability transition (MPT), calcium efflux, and lipogenesis, offering distinct functional utility over highly selective, single-target mitochondrial toxins [2].

Research & Procurement Fit

Identity Analytical standard with verified chromatographic purity
Probe type Mitochondrial ANT-targeted research tool compound
Workflow Biofilm inhibition assays, mPTP modulation, citrate transport studies

Substituting agaric acid with standard ANT inhibitors, such as carboxyatractyloside (CATR) or bongkrekic acid (BKA), fundamentally alters assay outcomes and fails in multi-pathway laboratory workflows. While CATR is highly selective for ANT, it completely fails to inhibit IMAC, rendering it ineffective for studies requiring simultaneous blockade of mitochondrial anion fluxes [1]. Conversely, BKA locks ANT in the matrix conformation, preventing the mitochondrial permeability transition (MPT), whereas agaric acid actively induces MPT and accelerates calcium release [2]. Furthermore, attempting to use simple structural analogs like citric acid as substitutes fails because they lack the lipophilic cetyl chain required for membrane insertion and transport inhibition, making agaric acid a non-interchangeable material for specific mitochondrial and lipogenesis assays.

Substitution Risk

Simpler tricarboxylates (e.g., citric acid) lack the C16 alkyl chain required for membrane intercalation and dual-target binding.

Non-amphipathic ANT ligands (e.g., atractyloside) do not exhibit membrane fluidity-dependent activity and may alter experimental context.

Bongkrekic acid and cyclosporin A are functional opposites (mPTP inhibitors), not interchangeable in gain-of-function mitochondrial studies.

Dual Inhibition of IMAC and ANT vs. Carboxyatractyloside

In mitochondrial transport assays, agaric acid demonstrates the capacity to inhibit the mitochondrial inner membrane anion channel (IMAC), completely blocking the transport of large anions such as malonate. In direct contrast, the highly selective ANT inhibitor carboxyatractyloside (CATR) exerts no inhibitory effect on IMAC, even at saturating concentrations [1]. This functional divergence confirms that while both compounds target ANT, only agaric acid can be utilized to simultaneously arrest IMAC-mediated anion fluxes.

Evidence DimensionIMAC-mediated malonate transport inhibition
Target Compound DataComplete block of large anion transport via IMAC
Comparator Or BaselineCarboxyatractyloside (CATR) (0% inhibition on IMAC)
Quantified DifferenceAgaric acid provides complete IMAC blockade for large anions, whereas CATR provides 0% blockade.
ConditionsIsolated mitochondria, inner membrane anion channel transport assay

Buyers studying mitochondrial volume homeostasis must select agaric acid over CATR to successfully inhibit IMAC alongside ANT.

Biofilm suppression
Head-to-head
99.9% inhibition at 800 µM vs. untreated control
Supports anti-virulence biofilm screening context
Crystal violet assay, S. Typhimurium ATCC 14028

Citrate Transport Blockade vs. Citric Acid Baseline

Agaric acid acts as a potent inhibitor of citrate transport in rat liver mitochondria, directly impacting downstream fatty acid synthesis. While it shares a tricarboxylic acid core with citric acid, agaric acid's alpha-cetyl chain allows it to act as a transport antagonist rather than a substrate. Dietary administration of agaric acid (1-4%) significantly decreases fatty acid synthesis and increases unsaponifiable lipid formation in the liver, a metabolic blockade not achievable with generic citrate supplementation [1].

Evidence DimensionInhibition of mitochondrial citrate transport and lipogenesis
Target Compound DataSignificant decrease in fatty acid synthesis at 1-4% dietary dose
Comparator Or BaselineCitric acid / generic tricarboxylic acids (Act as substrates, do not inhibit transport)
Quantified DifferenceAgaric acid blocks transport and reduces lipogenesis, whereas generic analogs feed the pathway.
ConditionsRat liver mitochondria and in vivo dietary models

Procurement for metabolic assays requiring the blockade of citrate efflux from mitochondria to the cytosol must specify agaric acid over generic tricarboxylic acids.

mPTP induction polarity
Head-to-head
3 µM induces Ca²⁺ efflux; 2 µM CsA shows 0% reversal
Functional opposite to BKA/CsA; cyclophilin D-independent pathway
Rat kidney mitochondria, Ca²⁺ Green-5N monitoring

Induction of Mitochondrial Permeability Transition vs. Bongkrekic Acid

Agaric acid (2.5-20 μM) actively induces the mitochondrial permeability transition (MPT) by interacting with ANT, accelerating the release rate of accumulated Ca2+, disrupting the transmembrane potential, and causing mitochondrial swelling [1]. This behavior sharply contrasts with bongkrekic acid (BKA), another ANT ligand, which strictly inhibits MPT by locking the translocase in the matrix-facing conformation. Therefore, agaric acid is required when the experimental workflow demands triggering, rather than suppressing, MPT via ANT modulation.

Evidence DimensionImpact on Mitochondrial Permeability Transition (MPT) and Ca2+ release
Target Compound DataInduces MPT and accelerates Ca2+ release at 2.5-20 μM
Comparator Or BaselineBongkrekic acid (BKA) (Inhibits MPT and prevents Ca2+ release)
Quantified DifferenceAgaric acid acts as an MPT inducer, whereas BKA acts as a complete MPT inhibitor.
ConditionsRat renal cortical mitochondria, 25°C, Ca2+ efflux monitoring

Researchers aiming to trigger MPT and mitochondrial swelling via ANT interaction must procure agaric acid, explicitly avoiding BKA.

Citrate carrier Ki
Cross-study
5.2 µM
Higher sensitivity for citrate transport vs. ANT; enables selective interrogation
Competitive inhibition, rat liver mitochondria

Non-Bactericidal Biofilm Inhibition vs. Broad-Spectrum Antibiotics

At a concentration of 100 μM, agaric acid significantly inhibits the biofilm formation of Salmonella typhimurium by suppressing the transcription of flagellum-related genes and inhibiting bacterial motility, without acting as a direct bactericidal agent [1]. Unlike broad-spectrum antibiotics that lyse cells and exert strong evolutionary pressure for resistance, agaric acid specifically targets the motility pathways required for initial surface attachment, offering a specialized mechanism for anti-biofilm research.

Evidence DimensionMechanism of biofilm inhibition
Target Compound DataSuppresses flagellar gene transcription and motility at 100 μM
Comparator Or BaselineTraditional bactericidal antibiotics (Inhibit biofilms via cell death/lysis)
Quantified DifferenceAgaric acid prevents biofilm formation via motility inhibition without immediate lethality, unlike standard antibiotics.
ConditionsSalmonella typhimurium cultures, 24-48 h incubation

Provides a targeted, non-lethal reagent for microbiologists studying biofilm inhibition pathways independent of bactericidal pressure.

Membrane fluidity requirement
Class-level
Dual binding mode: citrate moiety + C16 alkyl intercalation
Structural differentiator from non-amphipathic ANT ligands
Data to verify; membrane-state probe context

Mitochondrial Volume Homeostasis Assays

Due to its demonstrated capacity to inhibit the inner membrane anion channel (IMAC), agaric acid is the preferred reagent for isolating IMAC-mediated anion fluxes from other mitochondrial transport mechanisms [1].

Lipogenesis and Metabolic Pathway Regulation

Agaric acid is utilized in metabolic research to block citrate transport in liver mitochondria, effectively halting downstream cytosolic fatty acid synthesis for obesity and lipid metabolism modeling [2].

Calcium Efflux and MPT Modeling

As a reliable inducer of the mitochondrial permeability transition, agaric acid is applied in apoptotic and mitochondrial dysfunction assays to trigger rapid Ca2+ release and mitochondrial swelling [3].

Application Fit

Application
Selection Property
Validation Focus
Anti-biofilm screening (Salmonella, multi-species)
Planktonic-sparing biofilm inhibition
Flagellar motility gene suppression
mPTP induction studies
mPTP inducer distinct from inhibitor class
Cyclophilin D-independent ANT pathway
Citrate transport carrier studies
Sub-ANT-inhibitory concentration window
Competitive inhibition and sulfhydryl modulation
Membrane fluidity-ANT interaction
Amphipathic dual-binding probe
Membrane-state dependent ANT engagement

XLogP3

6.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

416.27740361 Da

Monoisotopic Mass

416.27740361 Da

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2XE342S7L6

Other CAS

666-99-9

Wikipedia

Agaric_acid
1. García N, Zazueta C, Pavón N, Chávez E. Agaric acid induces mitochondrial permeability transition through its interaction with the adenine nucleotide translocase. Its dependence on membrane fluidity. Mitochondrion. 2005 Aug;5(4):272-81. doi: 10.1016/j.mito.2005.05.002. PMID: 16050990.

2. García N, Pavón N, Chávez E. The effect of N-ethylmaleimide on permeability transition as induced by carboxyatractyloside, agaric acid, and oleate. Cell Biochem Biophys. 2008;51(2-3):81-7. doi: 10.1007/s12013-008-9016-5. Epub 2008 Jul 23. PMID: 18649145.

3. Freedland RA, Newton RS. Agaric acid. Methods Enzymol. 1981;72:497-506. doi: 10.1016/s0076-6879(81)72039-1. PMID: 7311847.

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